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Abstract

Tosedostat (also known as CHR-2797) is an orally bioavailable aminopeptidase inhibitor with
demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and
preclinical models.[1][2][3][4] It acts by inhibiting M1 aminopeptidases, leading to a depletion of
the intracellular amino acid pool, which in turn triggers an amino acid deprivation response,
inhibits protein synthesis, and ultimately induces apoptosis in cancer cells.[1][3][5][6] This
document provides detailed protocols for the preparation of Tosedostat for both in vitro and in
vivo studies, along with a summary of its biological activity and key quantitative data.

Mechanism of Action

Tosedostat is a prodrug that is converted intracellularly to its active metabolite, CHR-79888.[3]
[6] This active form inhibits several M1 family aminopeptidases, including puromycin-sensitive
aminopeptidase (PuSA), leucine aminopeptidase (LAP), and aminopeptidase N.[4][7] The
inhibition of these enzymes disrupts the cellular protein recycling machinery, leading to a state
of amino acid deprivation, particularly in rapidly proliferating tumor cells that have a high
demand for amino acids.[2][5] This triggers a cellular stress response, inhibits the mTOR
pathway, and ultimately leads to cell cycle arrest and apoptosis.[3][4][7]
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Figure 1: Tosedostat's mechanism of action.

Data Presentation
In Vitro Activity of Tosedostat

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1683859?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Target Enzyme IC50 (nM)

Leucine Aminopeptidase (LAP) 100[4][7]
Puromycin-Sensitive Aminopeptidase (PuSA) 150[4][7]

Aminopeptidase N 220[4][7]

LTA4 Hydrolase >10,000

MetAP-2 >30,000

Cell Line Cancer Type IC50 (nM)
U-937 Histiocytic Lymphoma 10[7]
KG-1 Acute Myeloid Leukemia 15[7]
GDM-1 Acute Myeloid Leukemia 15[7]
HL-60 Promyelocytic Leukemia 30[7]

HuT 78 T-cell Lymphoma >10,000[7]
Jurkat E6-1 T-cell Leukemia >10,000[7]

In Vivo Efficacy and Dosing of Tosedostat
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Animal Model

Cancer Type

Dosing Regimen

Outcome

Rat (HOSP.1)

Lung Colonization

~100 mg/kg, daily p.o.

Decreased tumor

volume[7]

Rat (HSN LV10)

Chondrosarcoma

Liver Colonization

~100 mg/kg, daily p.o.

Decreased tumor

volume([7]

Mouse (MDA-MB-435

xenograft)

Breast Cancer

100 mg/kg

Reduced tumor
burden and

metastases[4]

Human Clinical Trial
(Phase I/11)

Acute Myeloid
Leukemia

130 mg, once daily
p.o.

Well-tolerated with
significant
antileukemic activity[8]

[9]

Human Clinical Trial
(Phase 11)

Elderly Acute Myeloid
Leukemia

120 mg, once daily
p.o. with low-dose

cytarabine

48.5% complete

remission rate[8]

Experimental Protocols
In Vitro Preparation of Tosedostat

1. Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of Tosedostat in dimethyl

sulfoxide (DMSO).

Materials:

Vortex mixer

Tosedostat powder (MW: 406.47 g/mol )

Anhydrous, sterile DMSO

Sterile microcentrifuge tubes or vials
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e Sonicator (optional)

e Warming block or water bath (optional)

Procedure:

o Calculate the required mass of Tosedostat for the desired volume of 10 mM stock solution.
For example, for 1 mL of 10 mM stock solution, weigh out 4.065 mg of Tosedostat.

o Aseptically add the weighed Tosedostat powder to a sterile microcentrifuge tube.

e Add the calculated volume of sterile DMSO to the tube.

» Vortex the solution thoroughly until the powder is completely dissolved.

o |f dissolution is slow, warm the tube to 37°C for 10 minutes and/or sonicate for a short
period.[2][6]

o Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile
microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]

o Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term
storage (up to 1 year).[7]

Stock Solution Preparation Working Solution Preparation
(Welgh Tosedostat)—b(D\ssolve in DMSOH\/orlex/SonlcaleH Aliquot HS(ore at 20°C/80°C)H(Thaw SlockHDnute in Culture MedlumHTreal Cells)
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Figure 2: In vitro Tosedostat solution preparation workflow.

2. Working Solution Preparation for Cell-Based Assays

This protocol describes the dilution of the Tosedostat stock solution to the final working
concentration for treating cells in culture.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.apexbt.com/downloader/document/A4355/Datasheet.pdf
https://www.apexbt.com/tosedostat-chr2797.html
https://www.targetmol.com/compound/tosedostat
https://www.medchemexpress.com/Tosedostat.html
https://www.benchchem.com/product/b1683859?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Materials:

e 10 mM Tosedostat stock solution in DMSO

 Sterile cell culture medium appropriate for the cell line

» Sterile serological pipettes and pipette tips

Procedure:

Thaw a single aliquot of the 10 mM Tosedostat stock solution at room temperature.

o Calculate the volume of stock solution required to achieve the desired final concentration in
your cell culture experiment.

o Perform a serial dilution of the stock solution in sterile cell culture medium to prepare the
final working concentrations.

o Important: Ensure the final concentration of DMSO in the cell culture medium does not
exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same
final concentration of DMSO) should be included in all experiments.

Add the appropriate volume of the final working solution to your cell cultures.

In Vivo Preparation of Tosedostat

1. Formulation for Oral Administration (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45%
Saline)

This protocol provides a method for preparing Tosedostat for oral gavage in animal models.[5]

[7]

Materials:

o Tosedostat powder
e DMSO

e PEGS300

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.targetmol.com/compound/tosedostat
https://www.medchemexpress.com/Tosedostat.html
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Tween-80

o Sterile saline (0.9% NaCl)
 Sterile tubes for mixing
Procedure:

e Prepare a concentrated stock solution of Tosedostat in DMSO (e.g., 25 mg/mL).[7] Ensure it
is fully dissolved.

* In a sterile tube, add the required volume of the Tosedostat DMSO stock solution (10% of
the final volume).

e Add PEG300 (40% of the final volume) and mix thoroughly until the solution is clear.
o Add Tween-80 (5% of the final volume) and mix again until the solution is clear.

o Add sterile saline (45% of the final volume) to reach the final desired volume and mix
thoroughly.

o The final solution should be clear. If precipitation occurs, gentle warming and/or sonication
may be used to aid dissolution.

e Itis recommended to prepare this formulation fresh on the day of use.[7]

Example for 1 mL of dosing solution:

Start with 100 pL of a 25 mg/mL Tosedostat stock in DMSO.

Add 400 pL of PEG300 and mix.

Add 50 pL of Tween-80 and mix.

Add 450 L of saline and mix.
2. Alternative Formulation for Oral Administration (Vehicle: 10% DMSO, 90% Corn Oil)

This is an alternative formulation for oral administration.[7]
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Materials:

Tosedostat powder

DMSO

Corn oil

Sterile tubes for mixing
Procedure:

o Prepare a concentrated stock solution of Tosedostat in DMSO (e.g., 25 mg/mL) and ensure
complete dissolution.[7]

« In a sterile tube, add the required volume of the Tosedostat DMSO stock solution (10% of
the final volume).

e Add corn oil (90% of the final volume) and mix thoroughly.

o This formulation should be prepared fresh before administration.
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Figure 3: In vivo Tosedostat formulation workflow.

Safety Precautions

Tosedostat is a potent investigational drug. Appropriate personal protective equipment (PPE),
including gloves, lab coat, and safety glasses, should be worn when handling the compound.
All procedures should be performed in a well-ventilated area or a chemical fume hood. Dispose
of waste according to institutional guidelines for chemical waste.

Conclusion
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Tosedostat is a promising anti-cancer agent with a well-defined mechanism of action. The
protocols outlined in this document provide a comprehensive guide for the preparation of
Tosedostat for both in vitro and in vivo research applications. Adherence to these protocols will
help ensure the consistency and reproducibility of experimental results. Researchers should
always consult the relevant safety data sheets and institutional guidelines before working with
this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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